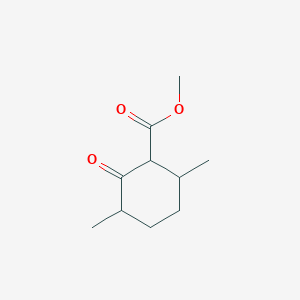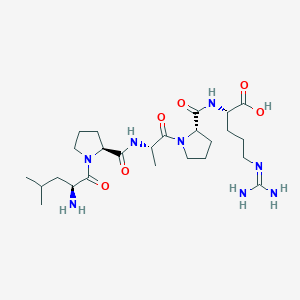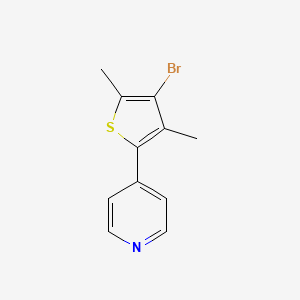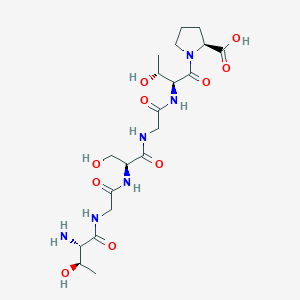![molecular formula C31H22N2O6 B14197937 3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] CAS No. 879366-48-0](/img/structure/B14197937.png)
3,3'-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methylenebis(oxy) linkage connecting two oxazole rings, each substituted with a phenyl group. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic and oxazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to ensure efficient synthesis while minimizing by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
3,3’-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and oxazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
科学研究应用
3,3’-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 3,3’-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate enzymatic reactions, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3,3’-[Methylenebis(oxy)]bis[6-(4-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]
- 3,3’-[Methylenebis(oxy)]bis[6-(5-methyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one]
Uniqueness
Compared to similar compounds, 3,3’-[Methylenebis(oxy)]bis[6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one] stands out due to its specific substitution pattern and the presence of phenyl groups
属性
CAS 编号 |
879366-48-0 |
|---|---|
分子式 |
C31H22N2O6 |
分子量 |
518.5 g/mol |
IUPAC 名称 |
5-[[3-hydroxy-4-(5-phenyl-1,2-oxazol-3-yl)phenoxy]methoxy]-2-(5-phenyl-1,2-oxazol-3-yl)phenol |
InChI |
InChI=1S/C31H22N2O6/c34-28-15-22(11-13-24(28)26-17-30(38-32-26)20-7-3-1-4-8-20)36-19-37-23-12-14-25(29(35)16-23)27-18-31(39-33-27)21-9-5-2-6-10-21/h1-18,34-35H,19H2 |
InChI 键 |
MGNKSHLRFMIHTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=C(C=C(C=C3)OCOC4=CC(=C(C=C4)C5=NOC(=C5)C6=CC=CC=C6)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)





![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
